Ionóforo de calcio I

Descripción general

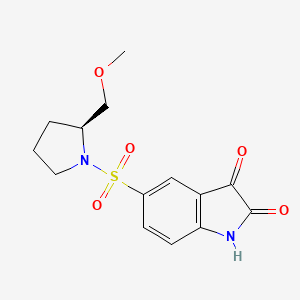

Descripción

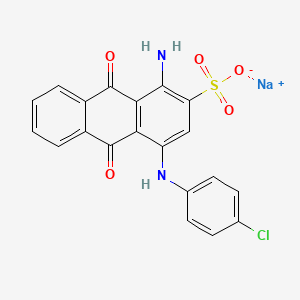

El Iónóforo de Calcio I, también conocido como ETH 1001, es un ionóforo altamente selectivo para iones de calcio (Ca²⁺). Es ampliamente utilizado en la investigación biológica y química debido a su capacidad para transportar iones de calcio a través de las membranas celulares. Este compuesto juega un papel crucial en varios procesos fisiológicos al regular los niveles de calcio intracelular, que son esenciales para numerosas funciones celulares .

Aplicaciones Científicas De Investigación

El Iónóforo de Calcio I tiene una amplia gama de aplicaciones en la investigación científica:

Mecanismo De Acción

El Iónóforo de Calcio I facilita el transporte de iones de calcio a través de las membranas celulares al formar un complejo estable con los iones. Este complejo puede moverse libremente a través de la bicapa lipídica, aumentando los niveles de calcio intracelular. La acción del ionóforo es crucial para procesos como la activación de los ovocitos, donde desencadena vías de señalización dependientes del calcio .

Safety and Hazards

Análisis Bioquímico

Biochemical Properties

Calcium Ionophore I interacts with calcium ions, forming a stable complex that can pass through the cell membrane at will, effectively increasing intracellular Ca2+ levels . This interaction plays a crucial role in various biochemical reactions, including the regulation of cell signaling pathways and gene expression.

Cellular Effects

Calcium Ionophore I has significant effects on various types of cells and cellular processes. It influences cell function by altering the intracellular concentration of calcium ions . This can impact cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The mechanism of action of Calcium Ionophore I involves its ability to form a stable complex with Ca2+ and transport it across the cell membrane . This alters the intracellular concentration of calcium ions, which can influence various cellular processes, including enzyme activation or inhibition and changes in gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Calcium Ionophore I can change over time. The compound is stable and does not degrade significantly over time . Long-term effects on cellular function observed in in vitro or in vivo studies include changes in calcium ion concentration and related cellular processes.

Dosage Effects in Animal Models

The effects of Calcium Ionophore I can vary with different dosages in animal models . Lower doses may have threshold effects, while high doses can lead to toxic or adverse effects. The specific effects can depend on the particular animal model and the conditions of the study.

Metabolic Pathways

Calcium Ionophore I is involved in metabolic pathways related to calcium ion transport . It interacts with various enzymes and cofactors involved in these pathways, and can affect metabolic flux or metabolite levels.

Transport and Distribution

Calcium Ionophore I is transported and distributed within cells and tissues via its interaction with calcium ions . It can affect the localization or accumulation of calcium ions within cells.

Subcellular Localization

The subcellular localization of Calcium Ionophore I is related to its role as a calcium ion carrier . It can be directed to specific compartments or organelles based on its interaction with calcium ions.

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: El Iónóforo de Calcio I se sintetiza a través de una serie de reacciones orgánicas. La síntesis implica la formación de una estructura compleja que puede unirse selectivamente y transportar iones de calcio. El proceso normalmente incluye el uso de reactivos y catalizadores específicos para lograr la selectividad y eficiencia deseadas .

Métodos de Producción Industrial: En entornos industriales, la producción de Iónóforo de Calcio I implica técnicas de síntesis orgánica a gran escala. El proceso se optimiza para garantizar una alta pureza y rendimiento. Se emplean métodos avanzados de purificación, como la cromatografía líquida de alta resolución (HPLC), para lograr los estándares de calidad requeridos .

Análisis De Reacciones Químicas

Tipos de Reacciones: El Iónóforo de Calcio I principalmente se somete a reacciones de complejación con iones de calcio. Forma complejos estables que facilitan el transporte de iones de calcio a través de las membranas. El compuesto no suele sufrir reacciones de oxidación, reducción o sustitución en condiciones normales .

Reactivos y Condiciones Comunes: La síntesis y aplicación de Iónóforo de Calcio I implican el uso de solventes orgánicos, catalizadores y condiciones de reacción específicas para garantizar la unión selectiva de los iones de calcio. Las condiciones de reacción se controlan cuidadosamente para mantener la integridad del ionóforo .

Productos Principales Formados: El producto principal formado a partir de las reacciones que involucran Iónóforo de Calcio I es el complejo ion-ionóforo. Este complejo es crucial para la función del ionóforo en el transporte de iones de calcio a través de las membranas .

Comparación Con Compuestos Similares

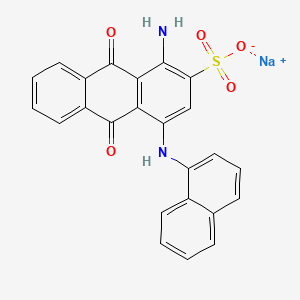

El Iónóforo de Calcio I es único en su alta selectividad para los iones de calcio. Los compuestos similares incluyen:

Ionomicina: Otro ionóforo de calcio utilizado para aumentar los niveles de calcio intracelular.

A23187: Un ionóforo de calcio ampliamente utilizado con aplicaciones similares en la investigación biológica.

Valinomicina: Un ionóforo de potasio que transporta selectivamente iones de potasio a través de las membranas.

En comparación con estos compuestos, el Iónóforo de Calcio I ofrece una selectividad y eficiencia superiores en el transporte de iones de calcio, lo que lo convierte en una herramienta valiosa en diversas aplicaciones científicas y médicas .

Propiedades

Número CAS |

58801-34-6 |

|---|---|

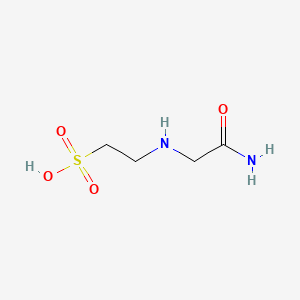

Fórmula molecular |

C38H72N2O8 |

Peso molecular |

685.0 g/mol |

Nombre IUPAC |

ethyl 12-[[2-[3-[2-[(12-ethoxy-12-oxododecyl)-methylamino]-2-oxoethoxy]butan-2-yloxy]acetyl]-methylamino]dodecanoate |

InChI |

InChI=1S/C38H72N2O8/c1-7-45-37(43)27-23-19-15-11-9-13-17-21-25-29-39(5)35(41)31-47-33(3)34(4)48-32-36(42)40(6)30-26-22-18-14-10-12-16-20-24-28-38(44)46-8-2/h33-34H,7-32H2,1-6H3 |

Clave InChI |

CJAONIOAQZUHPN-UHFFFAOYSA-N |

SMILES isomérico |

CCOC(=O)CCCCCCCCCCCN(C)C(=O)CO[C@H](C)[C@@H](C)OCC(=O)N(C)CCCCCCCCCCCC(=O)OCC |

SMILES |

CCOC(=O)CCCCCCCCCCC[N+]1(CCN(C(=O)COC(C(OCC1=O)C)C)C)CCCCCCCCCCC(=O)OCC |

SMILES canónico |

CCOC(=O)CCCCCCCCCCCN(C)C(=O)COC(C)C(C)OCC(=O)N(C)CCCCCCCCCCCC(=O)OCC |

Apariencia |

Assay:≥95%A solution in ethanol |

Sinónimos |

(17R,18R)-diethyl 13,17,18,22-tetramethyl-14,21-dioxo-16,19-dioxa-13,22-diazatetratriacontane-1,34-dioate |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does ETH 1001 facilitate calcium transport across membranes?

A1: ETH 1001 acts as a neutral ionophore, meaning it binds to calcium ions (Ca2+) and shields their charge. This complex then diffuses across the hydrophobic interior of the membrane, effectively transporting Ca2+ down its electrochemical gradient. [, ]

Q2: What are the typical downstream effects of using ETH 1001 in biological systems?

A2: ETH 1001 elevates intracellular Ca2+ levels, triggering various calcium-dependent processes. These can include muscle contraction, neurotransmitter release, enzyme activation, gene expression changes, and even cell death, depending on the cell type and concentration used. [, ]

Q3: What is the molecular formula and weight of ETH 1001?

A3: The molecular formula of ETH 1001 is C40H78N2O6, and its molecular weight is 683.05 g/mol.

Q4: Is there any spectroscopic data available for ETH 1001?

A4: While the provided articles don't include specific spectroscopic data, 1H NMR titration experiments with Ca(SCN)2 suggest that ETH 1001 forms a 1:1 complex with calcium, indicating a "tweezing" mechanism where the ionophore encapsulates the Ca2+ ion. []

Q5: How does the choice of membrane matrix affect ETH 1001-based calcium-selective electrodes?

A5: Studies show that electrode performance varies with the membrane matrix. For instance, polyurethane-based membranes exhibit reduced asymmetry potential shifts compared to poly(vinyl chloride) (PVC) membranes when exposed to protein-containing solutions. [] Silicone rubber (SR) matrices, on the other hand, demonstrate low water uptake, good adhesion, and robust potential responses even at submicromolar concentrations. [, ]

Q6: How do nonionic surfactants influence the performance of ETH 1001-based calcium-selective electrodes?

A6: Nonionic surfactants like Brij 35 and Triton X-100 can decrease the selectivity of ETH 1001-based electrodes for calcium over potassium. This effect is attributed to the surfactant's interaction with both primary and interfering ions within the membrane, impacting the ionophore's binding ability. []

Q7: Does ETH 1001 possess any intrinsic catalytic activity?

A7: ETH 1001 is not known to possess catalytic properties. Its primary function revolves around its ability to bind and transport Ca2+ ions across membranes, facilitating rather than catalyzing biological processes.

Q8: What are some specific research applications where ETH 1001 has been instrumental?

A8: ETH 1001 has been used to:

- Investigate the role of calcium in fertilization and early embryonic development. []

- Study the regulation of ion permeability in blood vessels. []

- Measure intracellular calcium concentrations in various cell types, including muscle fibers and proximal tubule cells. []

- Induce acrosome reaction in sperm cells for in-vitro fertilization studies. []

- Investigate chromosome segregation and recombination in human meiosis. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[9-[4-(dimethylamino)anilino]-6-(3-pyrrolidin-1-ylpropanoylamino)acridin-3-yl]-3-pyrrolidin-1-ylpropanamide;trihydrochloride](/img/structure/B1662963.png)